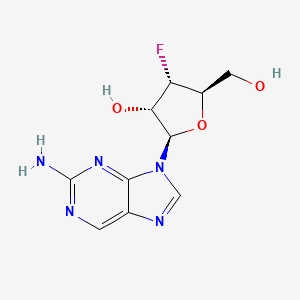

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxyméthyl)tétrahydrofuranne-3-ol est un analogue de nucléoside synthétique. Les analogues de nucléosides sont des composés structurellement similaires aux nucléosides naturels, qui sont les éléments constitutifs des acides nucléiques comme l’ADN et l’ARN. Ces analogues sont souvent utilisés en chimie médicinale pour leurs applications thérapeutiques potentielles, en particulier dans les traitements antiviraux et anticancéreux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxyméthyl)tétrahydrofuranne-3-ol implique généralement une synthèse organique en plusieurs étapes. Le processus peut commencer par la préparation du cycle tétrahydrofuranne, suivie de l’introduction de la base purine et de l’atome de fluor. Les réactifs couramment utilisés dans ces étapes comprennent les groupes protecteurs, les agents de fluoration et les réactifs de couplage.

Méthodes de production industrielle

La production industrielle de tels composés implique souvent l’optimisation de la voie de synthèse pour la scalabilité, le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyméthyle peut subir une oxydation pour former un groupe carboxyle.

Réduction : Le composé peut être réduit pour modifier la base purine ou le cycle tétrahydrofuranne.

Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Nucléophiles comme les amines ou les thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire un dérivé d’acide carboxylique, tandis que la substitution peut entraîner divers analogues fonctionnalisés.

4. Applications de la recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme élément constitutif de la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et voies.

Biologie

En recherche biologique, les analogues de nucléosides sont souvent utilisés pour étudier la synthèse, la réparation et la fonction de l’ADN et de l’ARN. Ils peuvent servir de sondes pour étudier les mécanismes du métabolisme des acides nucléiques.

Médecine

Médicalement, les analogues de nucléosides sont cruciaux dans le développement de médicaments antiviraux et anticancéreux. Ils peuvent inhiber la réplication virale ou interférer avec la prolifération des cellules cancéreuses en s’intégrant aux acides nucléiques et en provoquant une terminaison de chaîne ou des mutations.

Industrie

Dans l’industrie pharmaceutique, ces composés sont essentiels à la découverte et au développement de médicaments. Ils sont utilisés dans des essais de criblage à haut débit pour identifier des candidats thérapeutiques potentiels.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can serve as probes to investigate the mechanisms of nucleic acid metabolism.

Medicine

Medicinally, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into nucleic acids and causing chain termination or mutations.

Industry

In the pharmaceutical industry, such compounds are essential for drug discovery and development. They are used in high-throughput screening assays to identify potential therapeutic candidates.

Mécanisme D'action

Le mécanisme d’action du (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxyméthyl)tétrahydrofuranne-3-ol implique son incorporation dans les acides nucléiques. Une fois incorporé, il peut perturber la fonction normale des acides nucléiques en provoquant une terminaison de chaîne ou en induisant des mutations. Cela peut inhiber la réplication virale ou la prolifération des cellules cancéreuses.

Cibles moléculaires et voies

Les principales cibles moléculaires sont les enzymes impliquées dans la synthèse des acides nucléiques, comme les ADN polymérases et les transcriprases inverses. Les voies affectées comprennent la réplication de l’ADN, la transcription et les mécanismes de réparation.

Comparaison Avec Des Composés Similaires

Composés similaires

2’-Désoxy-2’-fluoro-β-D-arabinofuranosyladenine (F-ara-A) : Un autre analogue de nucléoside fluoré doté de propriétés antivirales et anticancéreuses.

2’-Désoxy-2’-fluoro-β-D-arabinofuranosylcytosine (F-ara-C) : Utilisé dans le traitement de certains cancers.

Unicité

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxyméthyl)tétrahydrofuranne-3-ol est unique en raison de sa stéréochimie spécifique et de la présence à la fois d’un atome de fluor et d’un groupe hydroxyméthyle. Ces caractéristiques peuvent conférer des activités biologiques et des propriétés pharmacocinétiques distinctes par rapport à d’autres analogues de nucléosides.

Propriétés

Formule moléculaire |

C10H12FN5O3 |

|---|---|

Poids moléculaire |

269.23 g/mol |

Nom IUPAC |

(2R,3S,4S,5R)-2-(2-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O3/c11-6-5(2-17)19-9(7(6)18)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7-,9-/m1/s1 |

Clé InChI |

SARAHSXQPRQRAM-JXOAFFINSA-N |

SMILES isomérique |

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |

SMILES canonique |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)

![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)

![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)

![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)

![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)

![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)